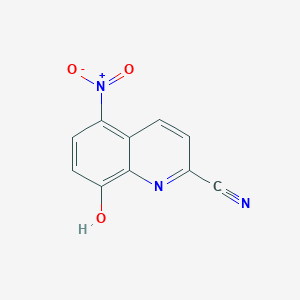
8-Hydroxy-5-nitroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-nitroquinoline-2-carbonitrile is a compound known for its antimicrobial, anti-inflammatory, and anticancer properties . It has been approved for use in the treatment of various diseases, including urinary tract infections . The compound is also photosensitive, which means it undergoes photochemical reactions when exposed to light .
Méthodes De Préparation
The preparation of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves a two-stage synthetic route. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality of the final product .
Analyse Des Réactions Chimiques
8-Hydroxy-5-nitroquinoline-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid for oxidation and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 8-hydroxyquinoline leads to the formation of this compound .
Applications De Recherche Scientifique
8-Hydroxy-5-nitroquinoline-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is known for its antimicrobial and anticancer properties . The compound has been used in the treatment of urinary tract infections and has shown potential in the treatment of neurodegenerative diseases . Additionally, it has applications in the industry as a chelating agent .
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves the inhibition of type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity is attributed to the metal ion complexation vital for bacterial growth . The compound’s anticancer properties are due to redox reactions that alter intracellular signaling, inhibiting tumor cell growth .
Comparaison Avec Des Composés Similaires
8-Hydroxy-5-nitroquinoline-2-carbonitrile is similar to other hydroxyquinoline derivatives, such as 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline . it is unique due to its specific nitro and cyano functional groups, which contribute to its distinct chemical and biological properties . The presence of these functional groups enhances its antimicrobial and anticancer activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H5N3O3 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
8-hydroxy-5-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-2-7-8(13(15)16)3-4-9(14)10(7)12-6/h1-4,14H |
Clé InChI |
UZVHUZLQSPUQLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1C#N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


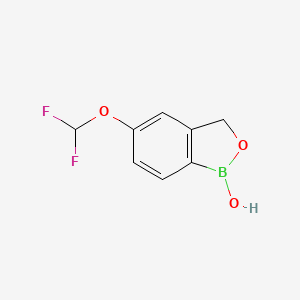
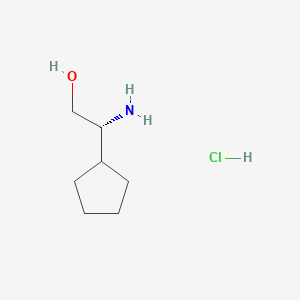
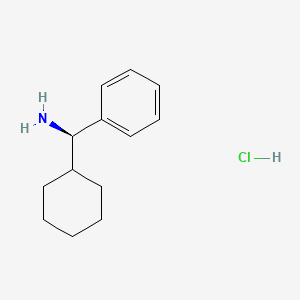
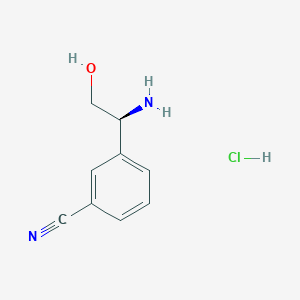
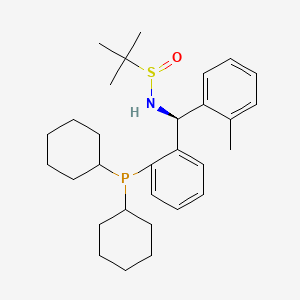


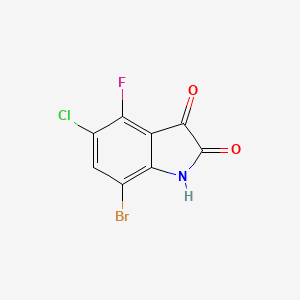
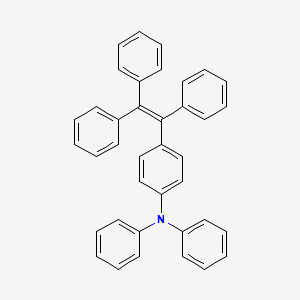
![Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13650615.png)
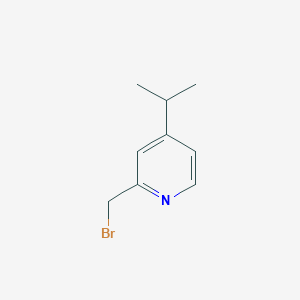
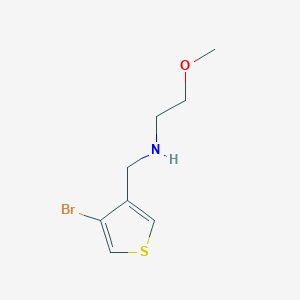
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)
